PL-3994

Peptide stability Neutral endopeptidase Proteolytic resistance

Choose PL-3994 for superior NPR-A activation. Its cyclic design resists NEP degradation (92% intact after 2h) and avoids NPR-C clearance, ensuring sustained signaling in chronic studies. A selective (Ki=1nM), translationally relevant tool for asthma and cardiovascular models, validated in human trials. Ensure your research demands this specific stability and duration-of-action profile.

Molecular Formula C82H127N27O20S2
Molecular Weight 1875.2 g/mol
CAS No. 952295-80-6
Cat. No. B10822317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePL-3994
CAS952295-80-6
Molecular FormulaC82H127N27O20S2
Molecular Weight1875.2 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CNC=N2)CC3=CC=CC=C3)C)CCCNC(=N)N)CCCC)CC(=O)O)CCCNC(=N)N)C(C)CC)CO)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N5CC(NC(=O)C5CCCNC(=N)N)C(=O)N
InChIInChI=1S/C82H127N27O20S2/c1-6-9-11-15-25-62(112)98-59-41-130-131-42-60(76(126)104-56(34-47-26-28-49(111)29-27-47)79(129)109-39-57(66(83)116)105-77(127)61(109)24-18-32-93-82(88)89)107-74(124)58(40-110)106-78(128)65(44(4)8-3)108-70(120)52(23-17-31-92-81(86)87)100-73(123)55(36-64(114)115)103-69(119)51(21-10-7-2)99-68(118)50(22-16-30-91-80(84)85)97-63(113)38-94-67(117)45(5)96-71(121)53(33-46-19-13-12-14-20-46)101-72(122)54(102-75(59)125)35-48-37-90-43-95-48/h12-14,19-20,26-29,37,43-45,50-61,65,110-111H,6-11,15-18,21-25,30-36,38-42H2,1-5H3,(H2,83,116)(H,90,95)(H,94,117)(H,96,121)(H,97,113)(H,98,112)(H,99,118)(H,100,123)(H,101,122)(H,102,125)(H,103,119)(H,104,126)(H,105,127)(H,106,128)(H,107,124)(H,108,120)(H,114,115)(H4,84,85,91)(H4,86,87,92)(H4,88,89,93)/t44-,45+,50-,51+,52-,53-,54-,55-,56-,57+,58-,59+,60-,61-,65-/m0/s1
InChIKeyHSHVZRILAMZYHY-WXSGKXQHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PL-3994 (CAS 952295-80-6): A Protease-Resistant NPR-A Agonist for Cardiovascular and Respiratory Research


PL-3994 is a synthetic cyclic peptide mimetic and a selective agonist of the natriuretic peptide receptor-A (NPR-A) [1]. Designed as a structural analog of atrial natriuretic peptide (ANP), it is engineered for enhanced stability against proteolytic degradation by incorporating a novel arginine mimetic moiety and a cyclized peptide backbone [2]. This compound is an investigational agent under development for respiratory (asthma) and cardiovascular (heart failure, hypertension) indications, serving as a key research tool for probing NPR-A biology due to its superior drug-like properties compared to endogenous natriuretic peptides [1][3].

Why Generic PL-3994 Analogs and Endogenous Natriuretic Peptides Are Not Suitable Replacements


The therapeutic utility of endogenous natriuretic peptide analogs (e.g., ANP, BNP, CNP) is severely limited by their rapid enzymatic degradation by neutral endopeptidase (NEP) and clearance by the natriuretic peptide clearance receptor (NPR-C) [1]. This results in a suboptimal pharmacokinetic profile with a very short duration of action. PL-3994 is not a generic peptide; its unique structural design—specifically the incorporation of a proprietary arginine mimetic and a cyclized backbone—confers a dual advantage: significant resistance to NEP-mediated proteolysis and reduced affinity for NPR-C, thereby overcoming the key liabilities of its natural counterparts [2]. This translates into an extended half-life and prolonged biological activity that are not achievable with unmodified natriuretic peptides or simple structural analogs [3]. Therefore, substituting PL-3994 with another in-class NPR-A agonist would not replicate its unique stability and duration of action profile, making it a distinct research and development candidate.

Quantitative Differentiators of PL-3994: A Comparative Evidence Guide for Scientific Selection


NEP Resistance: PL-3994 Remains 92% Intact After 2 Hours vs. ≤1% for ANP and CNP

In a head-to-head comparison assessing proteolytic stability, PL-3994 demonstrated robust resistance to degradation by human neutral endopeptidase (hNEP), with 92% of the parent compound remaining after a 2-hour incubation period [1]. In stark contrast, the natural NPR ligands atrial natriuretic peptide (ANP) and C-type natriuretic peptide (CNP) were almost completely metabolized under the same conditions, with ≤1% remaining intact [1].

Peptide stability Neutral endopeptidase Proteolytic resistance

High-Affinity NPR-A Binding: PL-3994 Exhibits a Ki of 1 nM for the Human Receptor

PL-3994 demonstrates high binding affinity for recombinant human NPR-A, with a calculated Ki value of 1 nM [1]. This value confirms its potency as a full agonist at this receptor, which is the primary mediator of the cardiovascular and renal effects of natriuretic peptides [2]. Its affinity for NPR-A is approximately 7-fold higher than its affinity for the clearance receptor NPR-C (Ki = 7 nM) [1].

Receptor binding NPR-A agonist Affinity

cGMP Induction: PL-3994 Stimulates Human NPR-A with an EC50 of 2 nM

As a functional measure of NPR-A activation, PL-3994 potently stimulated the production of cyclic guanosine monophosphate (cGMP) in HEK293 cells expressing recombinant human NPR-A, exhibiting an EC50 of 2 nM [1]. This value aligns with its high binding affinity and confirms its full agonist activity at the receptor [2].

cGMP production Functional assay NPR-A signaling

Bronchodilation: PL-3994 Relaxes Guinea Pig Trachea with an IC50 of 42.7 nM

In a functional assay using pre-contracted guinea pig tracheal rings, PL-3994 produced a concentration-dependent relaxation, with an IC50 of 42.7 nM [1]. This bronchodilatory effect is comparable to that of the natural ligand BNP, which had an IC50 of 10.7 nM in the same assay [1].

Bronchodilator Airway smooth muscle Guinea pig model

Selectivity Profile: PL-3994 Shows No Activity on NPR-B and 75 Diverse Molecular Targets

To assess its selectivity, PL-3994 was profiled against a panel of 75 diverse molecular targets (including GPCRs, ion channels, and transporters) at a concentration of 1 µM, showing no significant effect [1]. Furthermore, it did not stimulate cGMP generation in cells expressing human NPR-B, demonstrating functional selectivity for the NPR-A receptor subtype [2].

Selectivity Off-target effects NPR-B

Optimal Research and Development Applications for PL-3994 Based on Quantitative Evidence


Investigating NPR-A Biology in Long-Term In Vitro and In Vivo Models

PL-3994 is ideally suited for experiments requiring sustained NPR-A activation. Its confirmed resistance to NEP-mediated degradation (92% remaining after 2 hours vs. ≤1% for ANP/CNP [1]) and extended half-life make it the preferred reagent over rapidly degraded natural ligands like ANP and BNP for chronic dosing studies or long-duration ex vivo assays, such as those using precision-cut lung slices.

Target Validation for Respiratory Diseases with a Bronchodilator Mechanism

The compound's demonstrated ability to relax pre-contracted airway smooth muscle (guinea pig trachea IC50 = 42.7 nM [1]) makes it a valuable tool for validating NPR-A as a target for novel bronchodilator therapies. Its superior stability profile predicts a longer duration of bronchodilation in vivo compared to inhaled ANP, supporting its use in preclinical asthma and COPD models [2].

Cardiovascular Research Focusing on Sustained Hemodynamic Effects

In cardiovascular research, PL-3994's stable and selective activation of NPR-A (Ki = 1 nM, EC50 = 2 nM for cGMP production [1]) provides a reliable tool for studying the downstream effects of this pathway on blood pressure, natriuresis, and diuresis over an extended period. Clinical studies have confirmed that this translates to dose-related decreases in blood pressure and increases in plasma cGMP in humans [3], making it a more translationally relevant molecule than its short-lived endogenous counterparts.

Use as a Selective Pharmacological Probe in NPR-A Pathway Studies

Given its clean selectivity profile—demonstrated by a lack of activity on 75 diverse molecular targets and an absence of functional effect on the related NPR-B receptor [1]—PL-3994 serves as a high-confidence tool for dissecting NPR-A-specific signaling pathways without confounding off-target effects. This is crucial for researchers seeking to unequivocally link a cellular or physiological response to NPR-A activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for PL-3994

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.